Cis-Methyl Hexahydro-1H-Furo[3,4-C]Pyrrole-3A-Carboxylate
Overview
Description
Cis-Methyl Hexahydro-1H-Furo[3,4-C]Pyrrole-3A-Carboxylate is a synthetic compound belonging to the furo[3,4-c]pyrrole class of compounds. This compound is known for its stability and ability to form strong carbon-carbon bonds, making it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cis-Methyl Hexahydro-1H-Furo[3,4-C]Pyrrole-3A-Carboxylate involves multiple steps, including the formation of the furo[3,4-c]pyrrole ring system. Specific reaction conditions, such as the use of catalysts and solvents, are crucial for achieving high yields and purity. For instance, the ring rearrangement metathesis (RRM) of certain diastereomer mixtures can lead to the formation of cyclopenta[b]furo[2,3-c]pyrroles.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The use of advanced catalysts, such as Hoveyda–Grubbs-type catalysts, is common in facilitating these transformations.
Chemical Reactions Analysis
Types of Reactions
Cis-Methyl Hexahydro-1H-Furo[3,4-C]Pyrrole-3A-Carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the furo[3,4-c]pyrrole ring.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions include substituted furo[3,4-c]pyrroles and other complex molecular frameworks. For example, oxirane ring opening by heterocyclic amines can lead to the production of N-2-hydroxy-3-heteroaminopropyl-substituted compounds.
Scientific Research Applications
Cis-Methyl Hexahydro-1H-Furo[3,4-C]Pyrrole-3A-Carboxylate has a wide range of scientific research applications, including:
Natural Product Synthesis: The compound is used in the synthesis of natural product-like structures, showcasing its versatility in organic chemistry.
Organic Synthesis: It plays a pivotal role in various organic synthesis processes, contributing to the construction of complex molecular frameworks.
Molecular Aromaticity Studies: The compound’s derivatives have been extensively studied to understand their aromatic character and stability.
Medicinal Chemistry and Drug Design: It is instrumental in the design and synthesis of new pharmacologically relevant structures.
Mechanism of Action
The mechanism of action of Cis-Methyl Hexahydro-1H-Furo[3,4-C]Pyrrole-3A-Carboxylate involves its interaction with specific molecular targets and pathways. The compound’s ability to form strong carbon-carbon bonds and its stability contribute to its effectiveness in various applications. Detailed studies on its molecular interactions and pathways are essential for understanding its full potential.
Comparison with Similar Compounds
Similar Compounds
Furo[3,4-c]pyrrole Derivatives: These compounds share a similar ring structure and exhibit comparable stability and reactivity.
Cyclopenta[b]furo[2,3-c]pyrroles: These compounds are formed through ring rearrangement metathesis and have similar applications in organic synthesis.
Uniqueness
Cis-Methyl Hexahydro-1H-Furo[3,4-C]Pyrrole-3A-Carboxylate stands out due to its high stability and versatility in forming strong carbon-carbon bonds. Its unique structure and reactivity make it valuable in various scientific research applications, particularly in the synthesis of complex molecular frameworks.
Properties
IUPAC Name |
methyl (3aS,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-11-7(10)8-4-9-2-6(8)3-12-5-8/h6,9H,2-5H2,1H3/t6-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNCDZHEPMKBIQ-XPUUQOCRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CNCC1COC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]12CNC[C@H]1COC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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